molecular formula C8H6Cl2F2O B1404435 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene CAS No. 1404194-73-5

1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene

Cat. No. B1404435
CAS RN: 1404194-73-5
M. Wt: 227.03 g/mol
InChI Key: GORHJUFLFYQPCR-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other names it might be known by. It may also include information about its appearance and smell .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, and conditions required for the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions required for these reactions and the products formed are also part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties such as boiling point, melting point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Antioxidant Properties and Biological Activities

Research on chromones and their derivatives, which share structural similarities with the compound , highlights their significant antioxidant properties. These compounds are known for their ability to neutralize active oxygen and halt free radical processes, thereby offering potential therapeutic benefits against cell impairment and diseases related to oxidative stress (Yadav et al., 2014). The emphasis on the molecular structure, particularly the presence of methoxy groups and their correlation with radical scavenging activity, underlines the potential of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene in similar applications.

Supramolecular Chemistry

The molecule's utility extends into the realm of supramolecular chemistry, as seen with benzene-1,3,5-tricarboxamide derivatives that exhibit versatile ordering capabilities (Cantekin et al., 2012). These compounds form nanometer-sized rod-like structures stabilized by hydrogen bonding, suggesting potential applications in nanotechnology and polymer processing. The structural flexibility and ease of synthesis of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene could offer new pathways for designing similar supramolecular architectures.

Environmental Remediation

A review on the fate processes of chlorobenzenes in soil highlights the environmental risks posed by such compounds and explores remediation strategies (Brahushi et al., 2017). Given the structural similarity, research into 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene could contribute valuable insights into the degradation pathways and potential for bioremediation of related compounds.

Green Chemistry and Catalysis

In the context of green chemistry, the oxidative methylation of aromatics over zeolite catalysts presents a method to convert methane into valuable hydrocarbons, with implications for reducing greenhouse gas emissions (Adebajo, 2007). The catalytic roles and the environmental benefits underscore the importance of researching compounds like 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene in developing sustainable chemical processes.

Mechanism of Action

The mechanism of action describes how the compound interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process .

properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORHJUFLFYQPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213975
Record name Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene

CAS RN

1404194-73-5
Record name Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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